3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , specifically the H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) strains . It has also been suggested that this compound may act as an inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
In the context of EZH2 inhibition, the compound may interfere with the enzyme’s ability to methylate histones, thereby affecting gene expression .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with mycobacterial energy metabolism . In the case of EZH2 inhibition, it may impact the histone methylation pathways and subsequently alter gene expression .
Result of Action
The compound exhibits significant antimycobacterial activity, with some derivatives showing very good activity (MIC in the range of 6–8 μM) . In terms of antitumor activity, one derivative was found to have remarkable activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or DMSO.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent. Compounds in this class have shown significant activity against Mycobacterium tuberculosis.
Biological Studies: Used as a probe to study enzyme inhibition, particularly targeting cytochrome bd oxidase in Mycobacterium tuberculosis.
Chemical Biology: Employed in structure-activity relationship (SAR) studies to understand the interaction of thienopyrimidines with biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of a ketone at the 4-position.
Uniqueness
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chlorobenzyl and 4-methylphenyl groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-6-8-14(9-7-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTIUBRHYJXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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